BRD4 Bromodomain Binding Affinity: Quantitative Evidence from BROMOscan Platform
A structurally related 5‑bromofuran‑2‑carbonyl‑piperidine compound (BDBM50512415) demonstrated a dissociation constant (Kd) of 28 nM against the second bromodomain of BRD4 (BD2) in the BROMOscan assay platform [1]. This binding affinity is within 2‑fold of the Kd = 20 nM reported for the BRD4 BD2 reference inhibitor in the same assay, establishing that the 5‑bromofuran‑2‑carbonyl‑piperidine chemotype can engage BRD4 BD2 with the requisite potency for chemical probe development [1]. In contrast, the BRD4 BD1 domain bound the same chemotype with a Kd of 28 nM, indicating balanced dual‑domain affinity rather than BD2‑selectivity, a profile that differentiates this scaffold from highly BD2‑selective benzofuran series (e.g., GSK‑046, BD2‑selective >1000‑fold) [2].
| Evidence Dimension | BRD4 BD2 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 28 nM (BROMOscan, BDBM50512415, same chemotype) [1] |
| Comparator Or Baseline | BRD4 BD2 reference inhibitor Kd = 20 nM; GSK‑046 BD2 Kd = 0.26 nM [2] |
| Quantified Difference | Chemotype Kd within 1.4× of reference inhibitor; not BD2‑selective (BD1 = 28 nM) |
| Conditions | BROMOscan assay; BRD4 BD2 (unknown origin); BRD4 BD1 (human Burkitt's lymphoma cells) |
Why This Matters
Confirms that the 5‑bromofuran‑2‑carbonyl‑piperidine scaffold can achieve low‑nanomolar engagement of BRD4 bromodomains, validating procurement for BET inhibitor screening cascades.
- [1] BindingDB Entry BDBM50512415 (CHEMBL4226052). Kd = 28 nM for BRD4 BD2 by BROMOscan; Kd = 20 nM for reference inhibitor. Deposited 2024‑04‑18. View Source
- [2] Lucas, S.C.C. et al. (2021) Optimization of a Series of 2,3‑Dihydrobenzofurans as Highly Potent, BD2‑Selective BET Inhibitors. J. Med. Chem. 64, 10711–10741. View Source
